Cas no 1011558-18-1 (5-methyl-6-(propan-2-yloxy)pyridine-3-carboxylic acid)
5-methyl-6-(propan-2-yloxy)pyridine-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 6-ISOPROPOXY-5-METHYLNICOTINIC ACID
- 5-methyl-6-[(1-methylethyl)oxy]-3-pyridinecarboxylic acid
- 6-isopropoxy-5-methyl-nicotinic acid
- AK-61381
- AM806622
- ANW-44353
- CTK8B4216
- KB-248928
- SureCN1179046
- 5-methyl-6-(propan-2-yloxy)pyridine-3-carboxylic acid
- 6-Isopropoxy-5-methylnicotinicacid
- 3-Pyridinecarboxylic acid, 5-methyl-6-(1-methylethoxy)-
- E90830
- DB-369312
- 1011558-18-1
- MFCD13181628
- 5-methyl-6-propan-2-yloxypyridine-3-carboxylic acid
- DTXSID40729228
- AKOS015999592
- SCHEMBL1179046
- CS-0195753
- 5-Methyl-6-[(propan-2-yl)oxy]pyridine-3-carboxylic acid
- LKQCFAAHQMRPQF-UHFFFAOYSA-N
-
- MDL: MFCD13181628
- Inchi: 1S/C10H13NO3/c1-6(2)14-9-7(3)4-8(5-11-9)10(12)13/h4-6H,1-3H3,(H,12,13)
- InChI Key: LKQCFAAHQMRPQF-UHFFFAOYSA-N
- SMILES: O(C1C(C)=CC(C(=O)O)=CN=1)C(C)C
Computed Properties
- Exact Mass: 195.08954328g/mol
- Monoisotopic Mass: 195.08954328g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 206
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 59.4Ų
5-methyl-6-(propan-2-yloxy)pyridine-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029206180-1g |
6-Isopropoxy-5-methylnicotinic acid |
1011558-18-1 | 95% | 1g |
$659.40 | 2023-09-04 | |
| Chemenu | CM178246-1g |
6-Isopropoxy-5-methylnicotinic acid |
1011558-18-1 | 95% | 1g |
$729 | 2021-08-05 | |
| TRC | I779195-50mg |
6-Isopropoxy-5-methylnicotinic Acid |
1011558-18-1 | 50mg |
$ 50.00 | 2022-06-04 | ||
| TRC | I779195-100mg |
6-Isopropoxy-5-methylnicotinic Acid |
1011558-18-1 | 100mg |
$ 70.00 | 2022-06-04 | ||
| TRC | I779195-500mg |
6-Isopropoxy-5-methylnicotinic Acid |
1011558-18-1 | 500mg |
$ 275.00 | 2022-06-04 | ||
| Ambeed | A937971-1g |
6-Isopropoxy-5-methylnicotinic acid |
1011558-18-1 | 95+% | 1g |
$189.0 | 2024-04-26 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ7950-100mg |
5-methyl-6-(propan-2-yloxy)pyridine-3-carboxylic acid |
1011558-18-1 | 95% | 100mg |
¥501.0 | 2024-04-26 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ7950-250mg |
5-methyl-6-(propan-2-yloxy)pyridine-3-carboxylic acid |
1011558-18-1 | 95% | 250mg |
¥798.0 | 2024-04-26 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ7950-500mg |
5-methyl-6-(propan-2-yloxy)pyridine-3-carboxylic acid |
1011558-18-1 | 95% | 500mg |
¥1326.0 | 2024-04-26 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ7950-1g |
5-methyl-6-(propan-2-yloxy)pyridine-3-carboxylic acid |
1011558-18-1 | 95% | 1g |
¥1986.0 | 2024-04-26 |
5-methyl-6-(propan-2-yloxy)pyridine-3-carboxylic acid Suppliers
5-methyl-6-(propan-2-yloxy)pyridine-3-carboxylic acid Related Literature
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on 5-methyl-6-(propan-2-yloxy)pyridine-3-carboxylic acid
Professional Introduction to 5-methyl-6-(propan-2-yloxy)pyridine-3-carboxylic Acid (CAS No. 1011558-18-1)
5-methyl-6-(propan-2-yloxy)pyridine-3-carboxylic acid, identified by its CAS number 1011558-18-1, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic carboxylic acid derivative has garnered attention due to its structural complexity and potential applications in drug development. The compound features a pyridine core substituted with a methyl group at the 5-position and an isopropoxy group at the 6-position, linked to a carboxylic acid moiety at the 3-position. Such structural motifs are often explored for their pharmacological properties, including interactions with biological targets and potential therapeutic effects.
The synthesis of 5-methyl-6-(propan-2-yloxy)pyridine-3-carboxylic acid involves multi-step organic transformations, typically starting from commercially available pyridine precursors. Key synthetic strategies include nucleophilic substitution reactions, etherification, and carboxylation processes. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve regioselective modifications of the pyridine ring. The precise control of reaction conditions is crucial to ensure high yield and purity, which are essential for subsequent pharmaceutical applications.
In recent years, there has been growing interest in exploring the pharmacological potential of pyridine derivatives due to their diverse biological activities. The structural features of 5-methyl-6-(propan-2-yloxy)pyridine-3-carboxylic acid make it a promising candidate for further investigation in medicinal chemistry. Studies have indicated that such compounds may exhibit properties relevant to neurological disorders, inflammatory diseases, and metabolic conditions. The presence of both the carboxylic acid and ether functionalities provides multiple sites for chemical modification, enabling the design of novel analogs with enhanced pharmacological profiles.
One of the most compelling aspects of this compound is its versatility in drug discovery pipelines. The carboxylic acid group can be readily converted into esters or amides, which are common pharmacophores in drug molecules. Additionally, the isopropoxy substituent can serve as a lipophilic anchor, improving membrane permeability and bioavailability. These attributes make 5-methyl-6-(propan-2-yloxy)pyridine-3-carboxylic acid an attractive scaffold for structure-based drug design (SBDD) and fragment-based drug discovery (FBDD) approaches.
Recent advancements in computational chemistry have further accelerated the exploration of this compound's therapeutic potential. Molecular docking studies have been conducted to evaluate its binding affinity to various protein targets, including enzymes and receptors implicated in human diseases. These virtual screening experiments have identified promising interactions that warrant experimental validation through in vitro assays. The integration of experimental data with computational predictions provides a robust framework for optimizing lead compounds into viable drug candidates.
The role of 5-methyl-6-(propan-2-yloxy)pyridine-3-carboxylic acid in medicinal chemistry extends beyond its direct use as an active pharmaceutical ingredient (API). It serves as a valuable intermediate in the synthesis of more complex molecules with tailored biological activities. For instance, derivatives of this compound have been investigated for their anti-inflammatory properties by modulating key signaling pathways such as NF-κB and MAPK cascades. Such findings highlight its utility as a building block for developing novel therapeutics targeting chronic inflammatory diseases.
The chemical stability and handling requirements of 5-methyl-6-(propan-2-yloxy)pyridine-3-carboxylic acid must also be considered during its application in pharmaceutical research. As with many heterocyclic compounds, it may exhibit sensitivity to light, moisture, or air oxidation, necessitating proper storage conditions under inert atmospheres. Analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are employed to monitor purity and confirm structural integrity throughout synthetic and formulation processes.
The broader impact of this compound on drug development underscores its significance in modern medicinal chemistry. By serving as a versatile scaffold and intermediate, it contributes to the continuous innovation in therapeutic strategies across multiple disease areas. As research progresses, new applications and derivatives are likely to emerge, further solidifying its role as a cornerstone in pharmaceutical innovation.
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